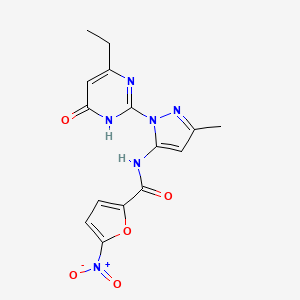

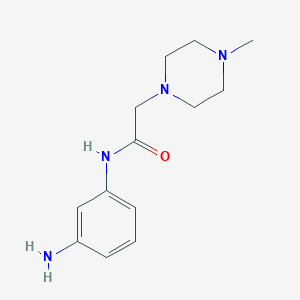

![molecular formula C8H11N3O3S B3008167 5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one CAS No. 338417-54-2](/img/structure/B3008167.png)

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one, or 5-DMNMT, is a synthetic organic compound with potential applications in a variety of scientific research fields. It is a member of the thiazolone family of compounds, which have been studied for their potential applications in organic synthesis and drug discovery. 5-DMNMT is of particular interest due to its unique chemical structure, which allows for a variety of possible reactions and applications.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one and its derivatives are primarily involved in synthetic organic chemistry. They are used in the synthesis of various compounds:

Synthesis of Acyl Cyanides and Porphyrin Derivatives : This compound reacts with diethyl phosphorocyanidate and triethylamine to form crystalline 5-[(dimethylamino)methylene]amino-1-t-butyl imidazole-4-carbonyl cyanides, indicating its role in the novel synthesis of acyl cyanides (Nagra, Shaw, & Robinson, 1985). Additionally, it participates in the synthesis of N-confused porphyrin derivatives, showcasing its utility in creating complex organic structures (Li et al., 2011).

Formation of Imidazole-4-carboxylates : This compound is involved in solvent-free aza-annulation processes to produce new imidazole-4-carboxylates (Jouneau & Bazureau, 1999).

Synthesis of Anticancer Agents : In medicinal chemistry, it contributes to the synthesis of potential anticancer agents, like the thiazolidinone derivatives (Mabkhot et al., 2019).

Biological and Pharmacological Applications

The compound is also used in the development of biologically active substances:

Antifungal and Antimicrobial Agents : Various derivatives have been synthesized for evaluation as antifungal agents, with some showing potent inhibitory activity against Candida albicans (Sangshetti et al., 2014). Additionally, other derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Reddy et al., 2010).

Potential as Cyclooxygenase-2 Inhibitors : Some derivatives have been studied for their potential as cyclooxygenase-2 inhibitors, although the synthesized compounds in these studies showed no inhibition potency for the enzyme (Al-Hourani et al., 2016).

Synthesis of Bioactive Heterocyclic Compounds : The compound is used in the synthesis of bioactive heterocyclic compounds like thiazoles and pyrimidine-4(3H)-thiones, which have diverse applications in pharmacology (Yavari, Amirahmadi, & Halvagar, 2017).

Orientations Futures

While there isn’t specific information available on the future directions of “5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one”, there are related studies on the future directions of compounds with similar structures. For instance, a study discusses the potential applications of synthesized compounds for their antibacterial activity against a series of Gram-Positive and Gram-Negative bacteria and also against fungal strains .

Propriétés

IUPAC Name |

(2E,5E)-5-(dimethylaminomethylidene)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-9(2)4-6-8(12)10(3)7(15-6)5-11(13)14/h4-5H,1-3H3/b6-4+,7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMRRGAMFDAEIK-YDFGWWAZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C[N+](=O)[O-])SC(=CN(C)C)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C\[N+](=O)[O-])/S/C(=C/N(C)C)/C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)

![6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3008091.png)

![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)